molecular formula C10H15BrO2 B6277171 ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate CAS No. 2763778-99-8

ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate

Cat. No.: B6277171
CAS No.: 2763778-99-8
M. Wt: 247.1
InChI Key:
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Description

Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate is an organic compound with a unique structure that includes a bromine atom, a methylidene group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate typically involves the bromination of 4-methylidenecyclohexane-1-carboxylate. This can be achieved through the reaction of 4-methylidenecyclohexane-1-carboxylate with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as a hydroxide ion, resulting in the formation of ethyl 4-methylidenecyclohexane-1-carboxylate.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as ethyl 4-methylidenecyclohexene-1-carboxylate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Elimination Reactions: Reagents such as potassium tert-butoxide in a non-polar solvent like tetrahydrofuran can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Ethyl 4-methylidenecyclohexane-1-carboxylate.

    Elimination Reactions: Ethyl 4-methylidenecyclohexene-1-carboxylate.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, while the methylidene group can undergo addition reactions. The ethyl ester functional group can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids.

Comparison with Similar Compounds

Ethyl 1-bromo-4-methylidenecyclohexane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 4-methylidenecyclohexane-1-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 1-bromo-4-methylcyclohexane-1-carboxylate: Lacks the methylidene group, resulting in different reactivity and applications.

    Ethyl 1-bromo-4-methylidenecyclohexene-1-carboxylate:

This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

2763778-99-8

Molecular Formula

C10H15BrO2

Molecular Weight

247.1

Purity

80

Origin of Product

United States

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